molecular formula C11H13BrO3 B13671894 Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate

Cat. No.: B13671894
M. Wt: 273.12 g/mol
InChI Key: CNVCSNOZVFMDDN-UHFFFAOYSA-N
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Description

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate is a β-hydroxy ester characterized by a 2-bromophenyl substituent at the β-carbon of the propanoate backbone.

Properties

Molecular Formula

C11H13BrO3

Molecular Weight

273.12 g/mol

IUPAC Name

ethyl 3-(2-bromophenyl)-3-hydroxypropanoate

InChI

InChI=1S/C11H13BrO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6,10,13H,2,7H2,1H3

InChI Key

CNVCSNOZVFMDDN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1Br)O

Origin of Product

United States

Preparation Methods

Typical Synthetic Route and Reaction Conditions

A representative preparation method involves the following steps, adapted from related bromophenyl hydroxypropanoate syntheses and aldol addition protocols:

Step 1: Aldol Addition of Ethyl Bromodifluoroacetate with 2-Bromobenzaldehyde

  • Reagents: Ethyl bromodifluoroacetate and 2-bromobenzaldehyde
  • Catalyst/Promoter: Activated zinc powder under nitrogen atmosphere
  • Solvent: Anhydrous tetrahydrofuran (THF)
  • Conditions: Heat mixture to 45–70°C, add reagents dropwise, stir for 2–8 hours
  • Workup: Acidify with dilute HCl, extract with ethyl acetate, wash organic layer with brine, dry over anhydrous sodium sulfate, evaporate solvent
  • Product: Ethyl 3-(2-bromophenyl)-3-hydroxy-2,2-difluoropropanoate (intermediate)

This step forms the hydroxy ester via nucleophilic addition of the activated ethyl bromodifluoroacetate to the aldehyde, creating the hydroxypropanoate backbone with bromophenyl substitution.

Step 2: Bromination of the Hydroxy Group

  • Reagents: Carbon tetrabromide (CBr4), triphenylphosphine (PPh3)
  • Solvent: Toluene
  • Conditions: Heat to 50–90°C under nitrogen, add PPh3 solution slowly, stir for 2–8 hours
  • Workup: Filter solids, evaporate solvent, purify by silica gel chromatography
  • Product: Ethyl 3-(2-bromophenyl)-3-bromopropanoate derivative

This step replaces the hydroxy group with a bromine atom, facilitating further transformations.

Step 3: Reduction to Remove Extra Bromine and Obtain Target Compound

  • Reagents: Tributyltin hydride (Bu3SnH), azobisisobutyronitrile (AIBN) catalyst
  • Solvent: Toluene
  • Conditions: Stir at 50–90°C for 6–15 hours under nitrogen
  • Workup: Quench with saturated sodium carbonate, extract with ethyl acetate, wash, dry, evaporate solvent
  • Product: Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate (target compound)

This radical-mediated reduction removes the bromine at the 3-position, regenerating the hydroxy group and yielding the desired compound with high purity and yield.

Data Table Summarizing Reaction Parameters and Yields

Step Reaction Type Reagents & Catalysts Solvent Temp (°C) Time (h) Yield (%) Notes
1 Aldol addition Ethyl bromodifluoroacetate, 2-bromobenzaldehyde, Zn powder Anhydrous THF 45–70 2–8 ~60 Nitrogen atmosphere, acidic workup
2 Bromination (Appel-type) CBr4, PPh3 Toluene 50–90 2–8 ~80 Silica gel chromatography purification
3 Radical reduction Tributyltin hydride, AIBN Toluene 50–90 6–15 ~90 Quenched with Na2CO3, organic extraction

Analytical Characterization

  • NMR Spectroscopy:

    • ^1H NMR shows aromatic protons (δ ~7.3–7.6 ppm), methylene and methine protons adjacent to bromine and hydroxyl groups (δ ~4.2–4.5 ppm), and ethyl ester signals (triplet at δ ~1.2 ppm).
    • ^13C NMR confirms ester carbonyl (δ ~170–175 ppm) and brominated aromatic carbons.
  • Mass Spectrometry:

    • Molecular ion peak consistent with this compound.
    • Fragment ions correspond to loss of bromine and ester groups.
  • IR Spectroscopy:

    • Strong ester C=O stretch near 1740 cm^-1.
    • Broad O–H stretch around 3400 cm^-1.

Additional Notes on Preparation

  • Inert Atmosphere: Nitrogen protection is critical in all steps to prevent oxidation and moisture interference.
  • Temperature Control: Maintaining moderate temperatures (45–90°C) avoids side reactions such as ester hydrolysis or overbromination.
  • Purification: Silica gel chromatography with ethyl acetate/petroleum ether gradient effectively separates desired products from by-products.
  • Yield Optimization: Stoichiometric control of reagents and slow addition rates improve selectivity and yield.

Summary of Literature and Patent Sources

  • The synthetic route described is adapted from a Chinese patent (CN104557512A) focusing on bromophenyl difluoropropanoic acid esters, which shares mechanistic similarities with this compound preparation.
  • Aldol addition methodologies using metal catalysts and promoters (e.g., MgI2) have been reported for related hydroxypropanoates, underscoring the importance of catalyst choice and reaction stoichiometry for yield optimization.
  • Commercial suppliers and chemical databases confirm bromination of hydroxypropanoates as a common preparative step, with purification and characterization protocols aligned with those above.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), Lithium aluminum hydride (LiAlH4)

    Substitution: Nucleophiles like amines (R-NH2), thiols (R-SH)

Major Products Formed

    Oxidation: Ethyl 3-(2-bromophenyl)-3-oxopropanoate

    Reduction: this compound (regeneration)

    Substitution: Ethyl 3-(2-substituted phenyl)-3-hydroxypropanoate

Scientific Research Applications

Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis and oxidation-reduction processes.

    Industry: Used in the production of fine chemicals and as a building block in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols.

    Pathways Involved: It can participate in oxidation-reduction pathways, where the hydroxy group is oxidized to a carbonyl group and vice versa.

Comparison with Similar Compounds

Physical and Spectral Data :

  • NMR : ¹³C NMR signals at δ 172.31 (ester carbonyl), 129.4–115.1 (aromatic carbons), and 60.8 ppm (ethoxy group) .
  • Stability: Derivatives of similar β-hydroxy esters (e.g., ethyl 3-(1,4-benzodioxan)-3-hydroxypropanoate) show sensitivity to degradation in neat form but stability in solution .

Comparison with Similar Compounds

Structural Analogues with Varied Aromatic Substituents

The table below compares Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate with structurally related β-hydroxy esters:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications References
Ethyl (S)-3-(4-nitrophenyl)-3-hydroxypropanoate 4-Nitrophenyl C₁₁H₁₃NO₅ 255.23 High electrophilicity; used in KR studies
Ethyl (S)-3-(2,6-dichlorophenyl)-3-hydroxypropanoate 2,6-Dichlorophenyl C₁₁H₁₂Cl₂O₃ 271.12 Steric hindrance impacts reactivity
Ethyl 3-(5-(benzyloxy)-2-bromophenyl)-3-hydroxypropanoate 5-Benzyloxy-2-bromophenyl C₁₈H₁₉BrO₄ 385.25 Enhanced solubility due to benzyloxy group
Ethyl 3-(3-bromo-4-methylphenyl)-3-hydroxypropanoate 3-Bromo-4-methylphenyl C₁₂H₁₅BrO₃ 287.15 Methyl group alters lipophilicity
Ethyl 3-(2-bromo-6-fluorophenyl)-3-hydroxypropanoate 2-Bromo-6-fluorophenyl C₁₁H₁₂BrFO₃ 291.11 Fluorine introduces electronic effects

Substituent Effects on Reactivity and Stereochemistry

  • Electron-Withdrawing Groups (EWGs) :

    • 4-Nitrophenyl (S)-2e : The nitro group increases electrophilicity, facilitating nucleophilic attacks in kinetic resolution (KR) studies .
    • 2-Bromophenyl : Bromine’s moderate EWG effect balances reactivity and stability, making it versatile for catalytic asymmetric reactions .
  • Steric Effects :

    • 2,6-Dichlorophenyl (S)-2i : The bulky 2,6-dichloro substituent reduces reaction rates in KR due to steric hindrance .
    • 5-Benzyloxy-2-bromophenyl : The benzyloxy group enhances solubility but may complicate purification .
  • Electronic Modulation via Halogens :

    • Fluorine in 2-bromo-6-fluorophenyl : Fluorine’s electronegativity alters electron density, impacting hydrogen-bonding interactions and crystallization behavior .

Stereochemical Analysis Methods

  • Mosher’s Ester Derivatization: For this compound, ¹H-NMR analysis of (R)-MTPA esters shows methoxy proton signals at 3.43–3.49 ppm, confirming (S)-configuration . Comparable methods are used for 4-nitrophenyl and 2,6-dichlorophenyl analogues, with ¹⁹F-NMR signals at −71.29 ppm (S)-2e-(R)-MTPA .
  • Enantiomeric Excess Determination: this compound achieves 70% ee via HPLC (Chiralcel OJ-H column), whereas other derivatives (e.g., difluoro-dioxolane mixtures in ) require advanced separation techniques .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Ethyl 3-(2-bromophenyl)-3-hydroxypropanoate, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via esterification of 3-(2-bromophenyl)-3-hydroxypropanoic acid with ethanol under acid catalysis (e.g., H₂SO₄). Alternatively, nucleophilic substitution of a brominated phenyl precursor with ethyl 3-hydroxypropanoate may be employed. and suggest that optimizing temperature (60–80°C) and solvent polarity (e.g., THF or DCM) improves yields. Monitoring via TLC or HPLC is critical to track intermediate formation .

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

  • Methodology :

  • ¹H/¹³C NMR : The hydroxy proton (δ ~2.5–3.5 ppm) and bromophenyl aromatic protons (δ ~7.2–7.8 ppm) are diagnostic. Ester carbonyl (C=O) appears at ~170 ppm in ¹³C NMR .
  • MS : Molecular ion peak at m/z 257.12 (C₁₁H₁₃BrO₃) confirms molecular weight. Fragmentation patterns (e.g., loss of –OCH₂CH₃) validate the ester group .
  • IR : Broad O–H stretch (~3200–3500 cm⁻¹) and ester C=O (~1720 cm⁻¹) .

Q. What are the stability considerations for this compound under varying storage conditions?

  • Methodology : The hydroxyl group renders it prone to oxidation. Storage under inert atmosphere (N₂/Ar) at 2–8°C in amber vials minimizes degradation. Accelerated stability studies (40°C/75% RH for 4 weeks) coupled with HPLC purity checks are recommended .

Advanced Research Questions

Q. How does the bromine substituent influence the compound’s reactivity in cross-coupling reactions?

  • Methodology : The 2-bromophenyl group enables Suzuki-Miyaura couplings with arylboronic acids (e.g., using Pd(PPh₃)₄, K₂CO₃ in DMF/H₂O). Computational DFT studies (e.g., Gaussian 09) predict regioselectivity, while LC-MS monitors biphenyl derivative formation .

Q. What mechanistic insights explain contradictory data on oxidation products of the hydroxy group?

  • Methodology : Competing pathways exist:

  • Oxidation to ketone : Using KMnO₄ in acidic conditions yields Ethyl 3-(2-bromophenyl)-3-oxopropanoate.
  • Ester hydrolysis : Under basic conditions (NaOH/EtOH), the ester cleaves to 3-(2-bromophenyl)-3-hydroxypropanoic acid. Controlled experiments with varying pH and oxidizing agents (e.g., CrO₃ vs. Dess-Martin) resolve contradictions .

Q. Can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?

  • Methodology : Asymmetric reduction of Ethyl 3-(2-bromophenyl)-3-oxopropanoate using chiral catalysts (e.g., Ru-BINAP) produces enantiomerically enriched hydroxy derivatives. Enantiomeric excess (>90%) is verified via chiral HPLC (Chiralpak AD-H column) .

Q. How does this compound interact with biological targets, such as enzymes or receptors?

  • Methodology : Molecular docking (AutoDock Vina) predicts binding affinity to cytochrome P450 enzymes due to the bromine’s electron-withdrawing effects. In vitro assays (e.g., fluorescence quenching) validate inhibition kinetics. LC-MS/MS quantifies metabolite formation .

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